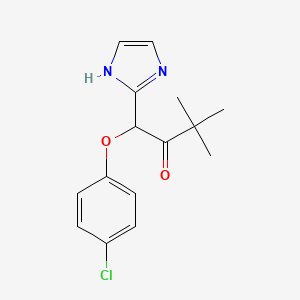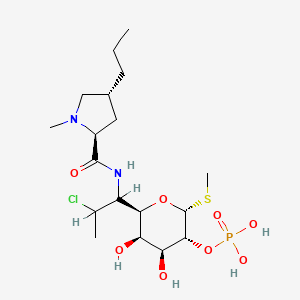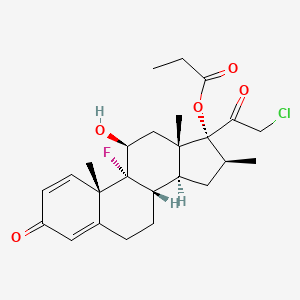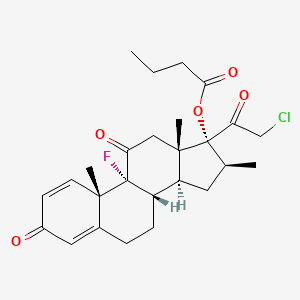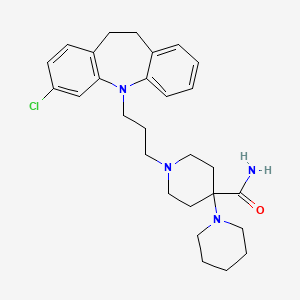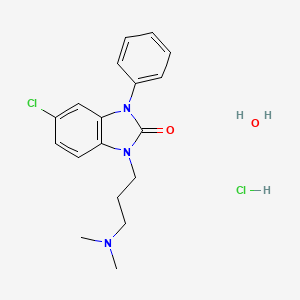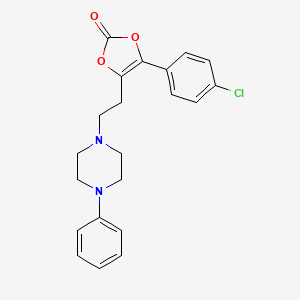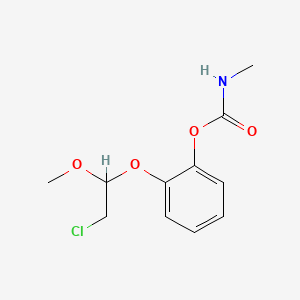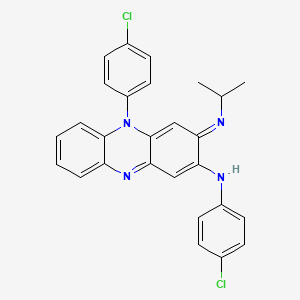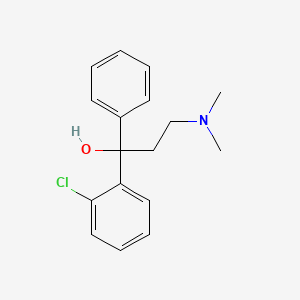![molecular formula C21H25N3O3S2 B1669259 Ethyl ({4-Oxo-3-[3-(Pyrrolidin-1-Yl)propyl]-3,4-Dihydro[1]benzothieno[3,2-D]pyrimidin-2-Yl}sulfanyl)acetate](/img/structure/B1669259.png)
Ethyl ({4-Oxo-3-[3-(Pyrrolidin-1-Yl)propyl]-3,4-Dihydro[1]benzothieno[3,2-D]pyrimidin-2-Yl}sulfanyl)acetate
Descripción general
Descripción
El compuesto “A37” se refiere a una bacteriocina producida por la bacteria Staphylococcus epidermidis. Las bacteriocinas son péptidos antimicrobianos que inhiben el crecimiento de otras bacterias, proporcionando una ventaja competitiva en ambientes naturales. A37 es miembro de la familia de las lantibióticos, caracterizadas por grupos de lantiolina como motivo estructural definitorio .
Aplicaciones Científicas De Investigación
La bacteriocina A37 tiene varias aplicaciones de investigación científica:
Química: A37 se estudia por sus propiedades estructurales únicas y su potencial como modelo para diseñar nuevos agentes antimicrobianos.
Biología: La investigación se centra en comprender el papel ecológico de A37 en las comunidades microbianas y sus interacciones con otras bacterias.
Medicina: A37 se explora como una posible alternativa a los antibióticos tradicionales, particularmente en el tratamiento de infecciones causadas por bacterias resistentes a los antibióticos.
Mecanismo De Acción
El mecanismo de acción de la bacteriocina A37 implica su captación en el citoplasma de las bacterias diana a través de un proceso parcialmente impulsado por el potencial transmembrana. Una vez dentro de la célula, A37 induce la formación de vesículas de membrana intracelulares, que están fuertemente cargadas con el compuesto. Estas vesículas son esenciales para la actividad antibacteriana de A37, lo que lleva a la interrupción de las funciones celulares y, en última instancia, a la muerte de las bacterias diana .
Análisis Bioquímico
Biochemical Properties
CM037 interacts with the enzyme ALDH1A1, inhibiting its activity . The inhibition of ALDH1A1 by CM037 leads to an increase in the accumulation of aldehydes, a group of compounds that can be toxic to cells . This interaction is believed to be the primary mechanism by which CM037 exerts its effects .
Cellular Effects
CM037 has been shown to have significant effects on various types of cells. For example, it has been found to inhibit the growth of cancer cells by increasing the accumulation of toxic aldehydes .
Molecular Mechanism
The molecular mechanism of CM037 involves its interaction with the enzyme ALDH1A1. CM037 binds to the aldehyde binding pocket of ALDH1A1, inhibiting its activity . This leads to an increase in the accumulation of aldehydes, which can cause cellular damage and inhibit cell growth .
Temporal Effects in Laboratory Settings
Given its mechanism of action, it is likely that the effects of CM037 would become more pronounced over time as the accumulation of aldehydes increases .
Dosage Effects in Animal Models
The effects of CM037 at different dosages in animal models have not been extensively studied. It is known that CM037 is a potent inhibitor of ALDH1A1, suggesting that even at low dosages, it could have significant effects on cellular function .
Metabolic Pathways
CM037 is involved in the metabolic pathway of aldehyde oxidation. By inhibiting ALDH1A1, CM037 prevents the conversion of aldehydes to their corresponding carboxylic acids .
Transport and Distribution
Given its small molecular size and its ability to pass through cell membranes, it is likely that CM037 can be distributed throughout the body .
Subcellular Localization
Given that its target, ALDH1A1, is located in the cytoplasm of cells , it is likely that CM037 also localizes to the cytoplasm where it can interact with ALDH1A1.
Métodos De Preparación
La preparación de la bacteriocina A37 implica técnicas microbiológicas. La bacteria Staphylococcus epidermidis se cultiva bajo condiciones específicas para inducir la producción de A37. El compuesto se aísla y purifica luego utilizando técnicas como cromatografía y electroforesis .
Análisis De Reacciones Químicas
La bacteriocina A37 se somete a varias reacciones químicas, que incluyen:
Oxidación: A37 puede oxidarse bajo condiciones específicas, lo que lleva a la formación de enlaces disulfuro.
Reducción: Las reacciones de reducción pueden romper estos enlaces disulfuro, alterando la estructura y función de A37.
Comparación Con Compuestos Similares
La bacteriocina A37 es única en comparación con otras lantibióticos debido a su modo de acción específico y su papel ecológico. Compuestos similares incluyen:
Nisin: Un lantibiótico conocido que se dirige a la vía de síntesis de peptidoglicano en las bacterias.
Epilancina K7: Otro lantibiótico con un modo de acción diferente, que principalmente interrumpe las membranas celulares bacterianas.
Lacticina 3147: Un lantibiótico con mecanismos de acción dual, que se dirige tanto a la síntesis de peptidoglicano como a la integridad de la membrana
La bacteriocina A37 destaca por su mecanismo de captación específico y la formación de vesículas intracelulares, que son cruciales para su actividad antibacteriana.
Propiedades
IUPAC Name |
ethyl 2-[[4-oxo-3-(3-pyrrolidin-1-ylpropyl)-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S2/c1-2-27-17(25)14-28-21-22-18-15-8-3-4-9-16(15)29-19(18)20(26)24(21)13-7-12-23-10-5-6-11-23/h3-4,8-9H,2,5-7,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDRHRAYBYQVNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1CCCN3CCCC3)SC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes CM037 a selective inhibitor of ALDH1A1?
A: CM037 exhibits selectivity for human ALDH1A1 over eight other ALDH isoenzymes due to its unique binding interaction within the enzyme's active site. Crystal structure analysis reveals that CM037 binds within the aldehyde binding pocket of ALDH1A1 and exploits the presence of a glycine residue unique to this isoform. This specific interaction contributes to its selectivity. []
Q2: How does CM037 impact tumor angiogenesis in melanoma?
A: Research suggests that CM037, by inhibiting ALDH1A1, indirectly reduces the release of pro-angiogenic factors, specifically IL-8, from melanoma cells. This, in turn, downregulates the IL-8/Notch signaling cascade in endothelial cells, hindering their angiogenic activity. This effect was observed through reduced endothelial cell proliferation, migration, and tube formation in vitro, and reduced microvessel density in vivo. []
Q3: What are the structural characteristics of CM037?
A: CM037, chemically known as Ethyl ({4-Oxo-3-[3-(Pyrrolidin-1-Yl)propyl]-3,4-Dihydro[1]benzothieno[3,2-D]pyrimidin-2-Yl}sulfanyl)acetate, represents a distinct chemical class of ALDH1A1 inhibitors. [] Unfortunately, the provided research excerpts do not contain information about the molecular formula, weight, or spectroscopic data of CM037.
Q4: Has CM037 shown synergy with other cancer treatments?
A: While not specifically mentioned for CM037, the research indicates that other ALDH inhibitors, such as 673A, demonstrate synergistic effects when combined with chemotherapy. This synergy results in enhanced tumor growth reduction. [] Further research is needed to investigate if CM037 exhibits similar synergistic properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


